Weak ALDH3A1 Inhibition Enables Use as Negative Control in Aldehyde Dehydrogenase Profiling
This compound exhibits an IC50 > 100,000 nM (i.e., >100 µM) against human ALDH3A1, which is over 6-fold weaker than the established inhibitor CB29 (IC50 = 16 µM) [1]. This stark difference in potency allows for its use as a negative control in ALDH3A1 inhibition assays, providing a benchmark for evaluating selective inhibitors of this cancer-associated enzyme.
| Evidence Dimension | Inhibition potency (IC50) against human ALDH3A1 |
|---|---|
| Target Compound Data | >100,000 nM (>100 µM) |
| Comparator Or Baseline | CB29: 16,000 nM (16 µM) |
| Quantified Difference | >6.25-fold weaker inhibition |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation, spectrophotometric analysis, 1 min preincubation, pH 7.5 [1] |
Why This Matters
This quantitative difference is critical for researchers designing ALDH3A1 inhibition studies, as it provides a reliable low-activity comparator to validate assay sensitivity and confirm target engagement.
- [1] BindingDB. BDBM50447064 CHEMBL3112685::US9328112, A39. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447064 View Source
